molecular formula C14H8Cl2N2 B187182 2,6-Dichloro-4-phenylquinazoline CAS No. 5185-54-6

2,6-Dichloro-4-phenylquinazoline

Cat. No.: B187182
CAS No.: 5185-54-6
M. Wt: 275.1 g/mol
InChI Key: CRVSRCOECJCBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-phenylquinazoline is a chemical compound with the molecular formula C14H8Cl2N2. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 and a phenyl group at position 4 on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-phenylquinazoline typically involves the reaction of 2-amino-5,6-dichlorobenzonitrile with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-phenylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives .

Scientific Research Applications

2,6-Dichloro-4-phenylquinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-phenylquinazoline is not well-documented. quinazoline derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to their diverse biological activities. The specific pathways and targets involved in the action of this compound require further research .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroquinazoline: Similar structure but with chlorine atoms at positions 2 and 4.

    4-Phenylquinazoline: Lacks chlorine atoms, only a phenyl group at position 4.

Uniqueness

2,6-Dichloro-4-phenylquinazoline is unique due to the specific positioning of chlorine atoms and the phenyl group, which can influence its reactivity and biological activity compared to other quinazoline derivatives .

Biological Activity

2,6-Dichloro-4-phenylquinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H8Cl2N2
  • Molecular Weight : 283.13 g/mol
  • Structure : The compound features two chlorine substituents at positions 2 and 6, and a phenyl group at position 4 on the quinazoline ring.

The specific mechanism of action for this compound is not fully elucidated. However, quinazoline derivatives are known to interact with various molecular targets, including enzymes and receptors. They are often investigated as inhibitors for dihydrofolate reductase (DHFR) and other critical pathways involved in cell proliferation and survival .

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. In particular:

  • Antileishmanial Activity : Studies have shown that certain quinazoline derivatives can reduce parasitemia in murine models of visceral leishmaniasis. For example, compounds structurally similar to this compound have shown effective EC50 values in the single-digit micromolar range against Leishmania donovani and L. amazonensis .
CompoundEC50 (µM)Effect on Liver Parasitemia (%)
Quinazoline 230.537% reduction
Quinazoline 240.824% reduction
  • Antibacterial Activity : Quinazolines have also been evaluated against multi-drug resistant strains of Acinetobacter baumannii, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

Quinazolines, including this compound, have been explored for their anticancer properties due to their ability to inhibit key signaling pathways involved in tumor growth. They have been identified as potential inhibitors of epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers .

Case Studies and Research Findings

  • In Vivo Studies on Leishmaniasis : A study involving murine models demonstrated that administration of quinazoline derivatives significantly reduced liver parasitemia when administered intraperitoneally at doses of 15 mg/kg/day over five days .
  • Structure-Activity Relationship (SAR) Studies : Research has highlighted the importance of specific structural modifications in enhancing the biological activity of quinazolines. For instance, modifications at the N2 and N4 positions have been linked to increased antileishmanial efficacy .
  • Resistance Mechanisms : Investigations into antimony-resistant strains of L. donovani revealed that certain quinazolines maintained efficacy against resistant strains, suggesting potential as alternative therapies in cases where traditional treatments fail .

Properties

IUPAC Name

2,6-dichloro-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVSRCOECJCBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364650
Record name 2,6-dichloro-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5185-54-6
Record name 2,6-dichloro-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5185-54-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-phenylquinazoline
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-phenylquinazoline
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-4-phenylquinazoline
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-4-phenylquinazoline
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-4-phenylquinazoline
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-4-phenylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.